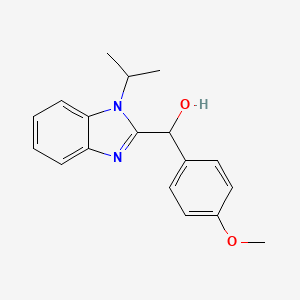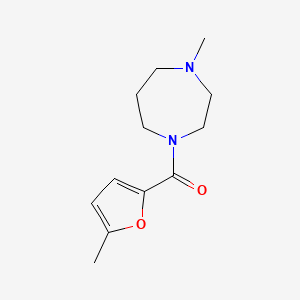
4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of 4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. This compound has been found to have activity against a variety of cancer cell lines, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. This compound has also been found to have activity against certain types of cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, it has been shown to have activity against certain receptors in the brain, making it a potential tool for investigating the function of these receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone in lab experiments is its broad range of biochemical and physiological effects. This compound has been found to have activity against a variety of enzymes and receptors, making it a versatile tool for investigating various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Orientations Futures
There are several future directions for research on 4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to investigate its activity against other types of cancer cells, as well as its potential use in other disease states. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and receptors.
Méthodes De Synthèse
The synthesis method for 4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone involves several steps. First, 3-chloro-4-hydroxy-5-methoxybenzaldehyde is reacted with 4-methylbenzylamine to form a Schiff base. This Schiff base is then reacted with 1-(4-methylbenzyl)piperazine to form the final product, this compound. The synthesis method has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone has been found to have a variety of scientific research applications. It has been used as a tool for investigating the role of certain enzymes in various biological processes. This compound has also been studied for its potential use in drug discovery, as it has been found to have activity against certain types of cancer cells. Additionally, it has been used as a probe for investigating the function of certain receptors in the brain.
Propriétés
IUPAC Name |
4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-3-5-15(6-4-14)12-23-8-7-22(13-19(23)24)11-16-9-17(21)20(25)18(10-16)26-2/h3-6,9-10,25H,7-8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNWGBGPDWJKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2=O)CC3=CC(=C(C(=C3)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5496076.png)
![N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5496096.png)
![2-(1H-benzimidazol-2-ylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B5496099.png)
![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5496107.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5496108.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5496109.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5496110.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B5496118.png)
![4-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-2-(2-furyl)-5-methyl-1,3-oxazole](/img/structure/B5496122.png)



![N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B5496146.png)
